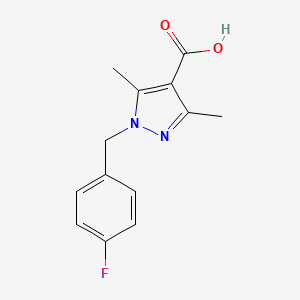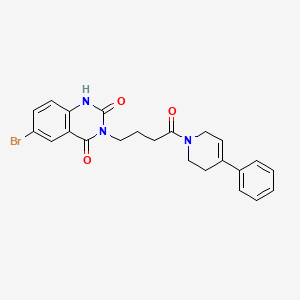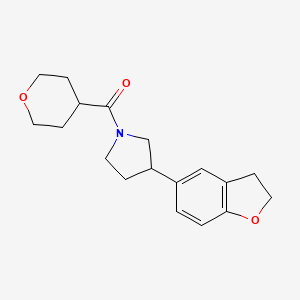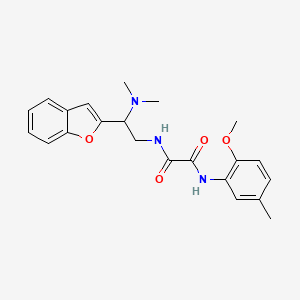![molecular formula C10H12ClNS B2362051 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline CAS No. 1511522-12-5](/img/structure/B2362051.png)
4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline is a chemical compound with the CAS Number: 1511522-12-5 . It has a molecular weight of 213.73 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The Inchi Code is 1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 .Physical And Chemical Properties Analysis
The physical form of this compound is oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 213.73 .Scientific Research Applications
Synthesis and Characterization
- 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline has been used in the synthesis of novel compounds. For instance, Clerici et al. (1999) described the synthesis of oxazolones and their use as starting materials for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, highlighting the role of similar compounds in advanced chemical synthesis (Clerici, Gelmi, & Pocar, 1999).
Electro-emissive Devices
- Aniline derivatives, including this compound, have applications in the development of electro-emissive devices (EEDs). Wang et al. (2020) explored the use of sulfuric acid-doped copolymer films from aniline and haloanilines, demonstrating their potential in infrared (IR) thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Corrosion Inhibition
- Derivatives of aniline like this compound have been studied for their corrosion inhibition properties. Daoud et al. (2014) synthesized an aniline derivative and examined its effectiveness as a corrosion inhibitor in acid solutions, highlighting the compound's utility in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Medicinal Chemistry
- Aniline derivatives are also important in medicinal chemistry. Lednicer et al. (1979) discussed the synthesis and evaluation of 4-(1-adamantyloxy)aniline and related compounds as hypobetalipoproteinemic agents, indicating the medical relevance of such chemicals (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).
Environmental Chemistry
- In environmental chemistry, the biotransformation and adsorption characteristics of chloroanilines, including compounds similar to this compound, have been studied. Kuhn and Suflita (1989) investigated the sequential reductive dehalogenation of chloroanilines by microorganisms in methanogenic aquifers, contributing to our understanding of bioremediation strategies (Kuhn & Suflita, 1989).
Safety and Hazards
The safety information for 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
4-chloro-3-(cyclopropylmethylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPOUGLYALDMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=C(C=CC(=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2361975.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)
![N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2361980.png)

![Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B2361983.png)
![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)

![N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2361990.png)
